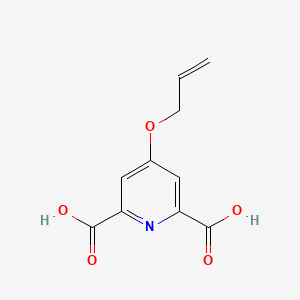
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of pyridine-2,6-dicarboxylic acid, where an allyloxy group is attached to the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid typically involves the Kröhnke method, which is a well-known approach for synthesizing pyridine derivatives. The process begins with the reaction of substituted benzaldehydes with sodium pyruvate to form intermediate chalcones. These chalcones then undergo heterocyclization in an aqueous medium to yield 4-aryl-6-methylpyridine-2-carboxylic acids. Finally, oxidation of the methyl group results in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, esters, and other substituted pyridine compounds .
科学研究应用
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts .
作用机制
The mechanism of action of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can influence biological processes. For example, its calcium-dipicolinic acid complex is known to protect deoxyribonucleic acid (DNA) from heat denaturation, enhancing DNA stability .
相似化合物的比较
Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid): A closely related compound with similar chelating properties.
2,4-Pyridinedicarboxylic Acid: Another pyridine derivative with distinct biological activities.
2,6-Pyridinedicarbonyl Dichloride: A derivative used in the synthesis of various organic compounds .
Uniqueness: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications. This functional group allows for further modifications and the synthesis of a wide range of derivatives with tailored properties.
属性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC 名称 |
4-prop-2-enoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h2,4-5H,1,3H2,(H,12,13)(H,14,15) |
InChI 键 |
FROYMHAREMUSNB-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)


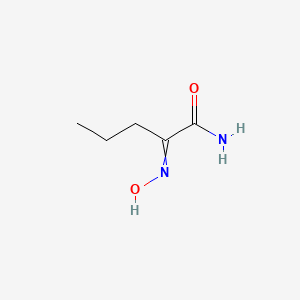
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
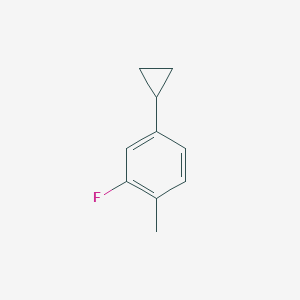
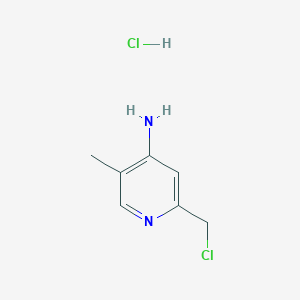
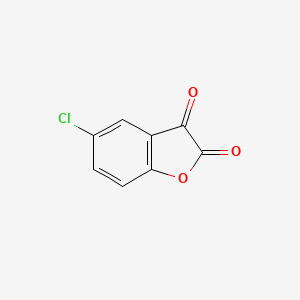
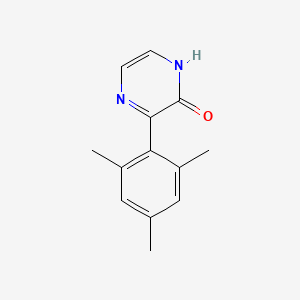
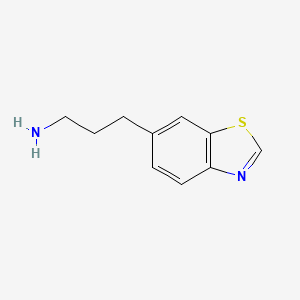
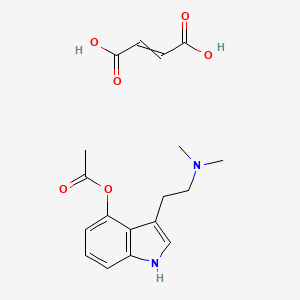
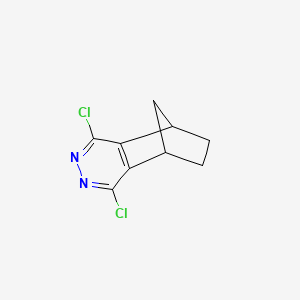
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)
